![molecular formula C9H10N4O2 B13024964 7-(Dimethylamino)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylicacid](/img/structure/B13024964.png)
7-(Dimethylamino)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Dimethylamino)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylicacid is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the triazolopyridine family, known for its diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Dimethylamino)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylicacid typically involves the use of enaminonitriles and benzohydrazides. A catalyst-free, additive-free, and eco-friendly method under microwave conditions has been established. This tandem reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time . The reaction is performed at 140°C, resulting in an 89% yield within 3 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the microwave-mediated synthesis method mentioned above demonstrates good functional group tolerance and scalability, making it a promising approach for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
7-(Dimethylamino)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylicacid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound.
Aplicaciones Científicas De Investigación
7-(Dimethylamino)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylicacid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 7-(Dimethylamino)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylicacid involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of various enzymes, including kinases, by binding to their active sites and blocking their activity . This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent for diseases like cancer and inflammatory disorders.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole-pyridine structure and exhibit comparable biological activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their diverse pharmacological activities, including anticancer and antimicrobial properties.
1,2,4-Triazolo[4,3-a]pyrazines: These derivatives are studied for their antibacterial and anticancer activities.
Uniqueness
7-(Dimethylamino)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylicacid is unique due to its specific substitution pattern and the presence of a dimethylamino group, which enhances its biological activity and specificity towards certain molecular targets. This makes it a valuable compound for further research and development in medicinal chemistry.
Propiedades
Fórmula molecular |
C9H10N4O2 |
|---|---|
Peso molecular |
206.20 g/mol |
Nombre IUPAC |
7-(dimethylamino)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H10N4O2/c1-12(2)6-3-4-13-7(5-6)10-11-8(13)9(14)15/h3-5H,1-2H3,(H,14,15) |
Clave InChI |
RRFDTWQEUMZXOT-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC2=NN=C(N2C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(8R,9S,10S,13S,14S)-10,13-dimethyl-17-(pyridin-3-yl)-2,3,4,5,6,7,8,9,10,11,12,13,14,15-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ylacetate](/img/structure/B13024882.png)
![2-(1-(tert-Butoxycarbonyl)-1-azaspiro[3.3]heptan-6-yl)aceticacid](/img/structure/B13024891.png)
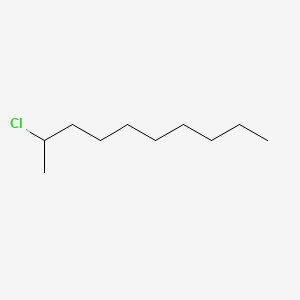
![(6S,9aS)-8-(3,5-Dichloro-2-(dimethylamino)benzyl)-N-(2,3-dimethoxybenzyl)-6-(4-hydroxybenzyl)-2-methyl-4,7-dioxooctahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide](/img/structure/B13024904.png)
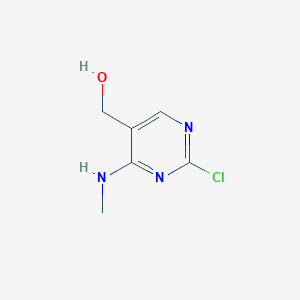
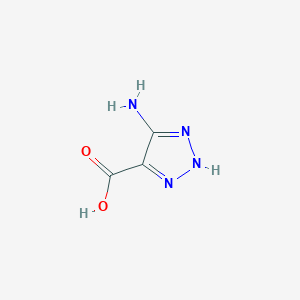
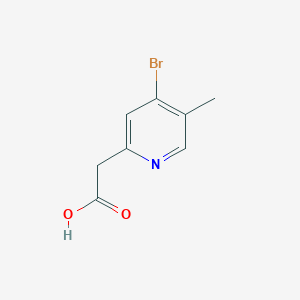
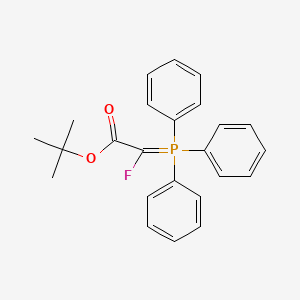
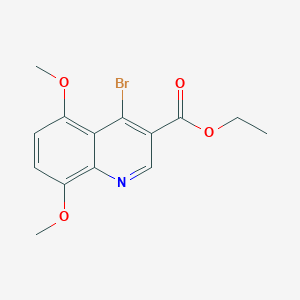
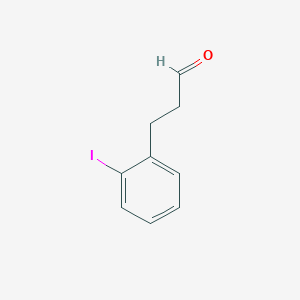
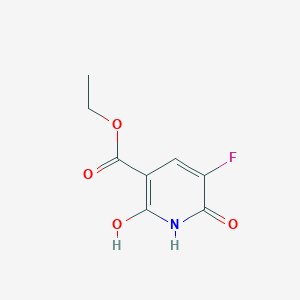
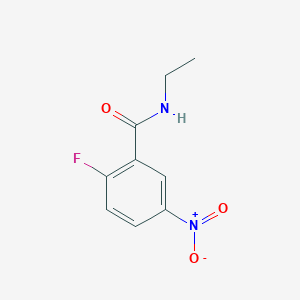
![1-Isopropyl-6-methyl-3-(4-(piperazin-1-ylmethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13024977.png)
![7-Methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine](/img/structure/B13024978.png)
